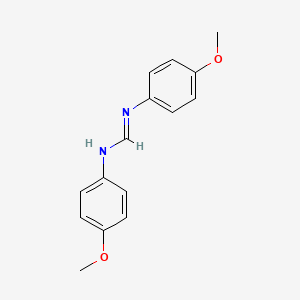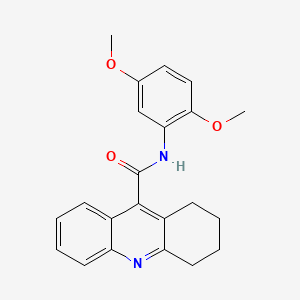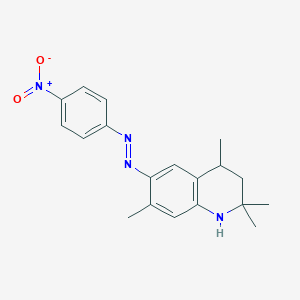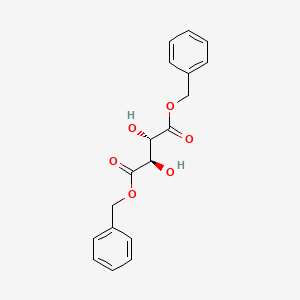
9-Anthracenylmethyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfure de 9-anthracénylméthyle et de méthyle est un composé organique de formule moléculaire C16H14S. Il se caractérise par la présence d’un groupe anthracène lié à un groupe sulfure de méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sulfure de 9-anthracénylméthyle et de méthyle implique généralement la réaction du 9-anthracèneméthanol avec le méthylthiol en présence d’un catalyseur approprié. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma réactionnel général peut être représenté comme suit : [ \text{9-Anthracèneméthanol} + \text{Méthylthiol} \rightarrow \text{Sulfure de 9-anthracénylméthyle et de méthyle} ]
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du sulfure de 9-anthracénylméthyle et de méthyle ne soient pas largement documentées, le composé peut être synthétisé à plus grande échelle en utilisant des conditions de réaction similaires à celles utilisées en laboratoire. L’évolutivité du processus de synthèse dépend de la disponibilité des matières premières et de l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions : Le sulfure de 9-anthracénylméthyle et de méthyle subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence du groupe anthracène et du groupe sulfure de méthyle.
Réactifs et conditions courants :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le nitrate de cérium et d’ammonium (CAN).
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium, conduisant à la formation de produits réduits contenant du soufre.
Substitution : Les réactions de substitution impliquent le remplacement du groupe sulfure de méthyle par d’autres groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation avec du nitrate de cérium et d’ammonium peut produire des produits de nitration et d’oxydation, tandis que la réduction avec du borohydrure de sodium peut produire des composés soufrés réduits .
Applications De Recherche Scientifique
Le sulfure de 9-anthracénylméthyle et de méthyle a plusieurs applications en recherche scientifique :
Biologie : Les propriétés fluorescentes du composé le rendent utile dans les tests biologiques et les techniques d’imagerie.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments et outils de diagnostic.
Mécanisme D'action
Le mécanisme d’action du sulfure de 9-anthracénylméthyle et de méthyle implique la formation de cations radicaux centrés sur le soufre par oxydation à un électron. Ces cations radicaux peuvent subir diverses réactions, notamment le transfert d’électrons intramoléculaires et la rupture de liaison. Les cibles moléculaires et les voies impliquées dans ces réactions sont influencées par la présence du groupe anthracène, qui facilite les processus de transfert d’électrons .
Composés similaires :
- Sulfure de 9-anthracénylméthyle et de phényle
- Sulfure de 9-anthracénylméthyle et d’hexyle
- Sulfure de 9-anthracénylméthyle et de p-tolyle
Comparaison : Par rapport aux composés similaires, le sulfure de 9-anthracénylméthyle et de méthyle est unique en raison de sa combinaison spécifique du groupe anthracène et du groupe sulfure de méthyle. Cette combinaison confère des propriétés chimiques distinctes, telles qu’une fluorescence accrue et une réactivité accrue envers les réactions d’oxydation et de substitution. La présence du groupe anthracène en fait également une sonde précieuse pour étudier les mécanismes de transfert d’électrons .
Comparaison Avec Des Composés Similaires
- 9-Anthracenylmethyl phenyl sulfide
- 9-Anthracenylmethyl hexyl sulfide
- 9-Anthracenylmethyl p-tolyl sulfide
Comparison: Compared to similar compounds, 9-anthracenylmethyl methyl sulfide is unique due to its specific combination of the anthracene moiety and the methyl sulfide group. This combination imparts distinct chemical properties, such as enhanced fluorescence and reactivity towards oxidation and substitution reactions. The presence of the anthracene moiety also makes it a valuable probe for studying electron-transfer mechanisms .
Propriétés
Numéro CAS |
61574-53-6 |
|---|---|
Formule moléculaire |
C16H14S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
9-(methylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
Clé InChI |
RDAUVXVQAOJOSH-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)

![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)


![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)
![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)



